molecular formula C21H18N4O2S B2572799 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 765921-46-8

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2572799
CAS No.: 765921-46-8
M. Wt: 390.46
InChI Key: FCOFTEIMULPZFX-UHFFFAOYSA-N
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Description

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications

Thiophene Analogues and Carcinogenicity Evaluation

Thiophene analogues of known carcinogens, benzidine, and 4-aminobiphenyl, were synthesized and evaluated for potential carcinogenicity. These studies included evaluations in the Salmonella reverse-mutation assay and cell-transformation assay to predict carcinogenic potential. Such research highlights the ongoing interest in understanding how structural changes in aromatic compounds affect their biological activity, including carcinogenic potential Ashby et al., 1978.

AMPA Receptor Antagonists and Neuroprotection

Research on YM872, a highly water-soluble alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonist, explores its neuroprotective properties in models of focal cerebral ischemia. Such studies are critical for developing treatments for acute stroke and other neurological conditions, indicating the relevance of isoxazole derivatives in neuropharmacology Takahashi et al., 2006.

Imidazole Derivatives in Medicinal Chemistry

The chemistry of imidazole derivatives is a priority area due to their presence in various biologically active and medicinal compounds. This review focuses on the synthesis of imidazole derivatives and their applications in medicinal chemistry, agriculture, and other fields. It underscores the relevance of imidazole compounds in the search for new, effective pharmacological preparations Kaldybayeva et al., 2022.

Neurotoxicity of Brominated Flame Retardants

Studies on the neurotoxic effects of polybrominated diphenyl ethers (PBDEs) and their hydroxylated forms on the nervous system emphasize the importance of evaluating the toxicological profiles of brominated compounds. This research is particularly focused on the developmental neurotoxicity potential of these substances, showing the scientific community's interest in understanding how various chemical modifications influence toxicity Dingemans et al., 2011.

Properties

IUPAC Name

2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-15-12-19(24-27-15)23-20(26)14-28-21-22-13-18(16-8-4-2-5-9-16)25(21)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOFTEIMULPZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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